molecular formula C6H12O2 B037846 2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,R*)]-(9CI) CAS No. 115936-19-1

2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,R*)]-(9CI)

Cat. No.: B037846
CAS No.: 115936-19-1
M. Wt: 116.16 g/mol
InChI Key: ZXZUCILLTLHIBZ-WHFBIAKZSA-N
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Description

(3S,4S)-3-Methyl-4-hydroxy-2-pentanone is an organic compound with the molecular formula C6H12O2. It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Methyl-4-hydroxy-2-pentanone can be achieved through several methods. One common approach involves the asymmetric synthesis using organocatalysts. For example, the addition of dithiomalonates to nitrostyrenes under “on water” conditions has been demonstrated to produce this compound with high enantioselectivity .

Industrial Production Methods

Industrial production methods for (3S,4S)-3-Methyl-4-hydroxy-2-pentanone typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Methyl-4-hydroxy-2-pentanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3S,4S)-3-Methyl-4-hydroxy-2-pentanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4S)-3-Methyl-4-hydroxy-2-pentanone involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-3-Methyl-4-hydroxy-2-pentanone is unique due to its specific chiral centers and the resulting enantiomeric properties. This makes it valuable in asymmetric synthesis and as a chiral building block in various chemical and biological applications.

Properties

CAS No.

115936-19-1

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(3S,4S)-4-hydroxy-3-methylpentan-2-one

InChI

InChI=1S/C6H12O2/c1-4(5(2)7)6(3)8/h4-5,7H,1-3H3/t4-,5-/m0/s1

InChI Key

ZXZUCILLTLHIBZ-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H]([C@H](C)O)C(=O)C

SMILES

CC(C(C)O)C(=O)C

Canonical SMILES

CC(C(C)O)C(=O)C

Synonyms

2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,R*)]- (9CI)

Origin of Product

United States

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